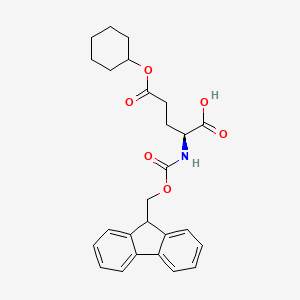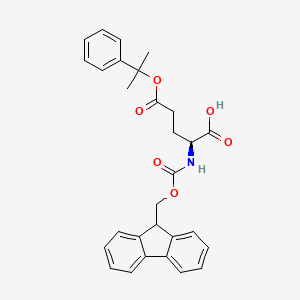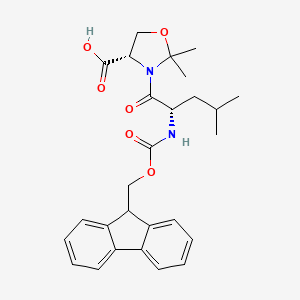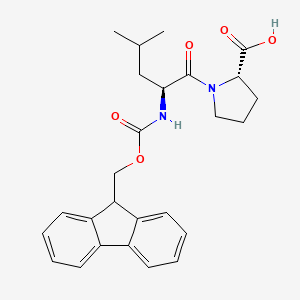
Fmoc-D-Lys(Dde)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-Lys(Dde)-OH is a derivative of lysine, an essential amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group. These protecting groups are crucial in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and ensure the correct sequence of amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-D-Lys(Dde)-OH is extensively used in the synthesis of complex peptides and proteins. Its protecting groups allow for selective deprotection and coupling, facilitating the construction of peptides with precise sequences .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways .
Medicine
Peptides synthesized with this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels for tissue engineering and drug delivery systems .
Wirkmechanismus
Target of Action
Fmoc-D-Lys(Dde)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized. The compound plays a crucial role in protecting the amino groups during the synthesis process .
Mode of Action
This compound acts as a protective agent for the amino groups in peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the alpha-amino group, while the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group protects the epsilon-amino group of the lysine residue . These protecting groups prevent unwanted side reactions during the synthesis process, ensuring the correct sequence of amino acids in the peptide.
Biochemical Pathways
The use of this compound is integral to the Fmoc/tBu solid-phase peptide synthesis method . This method involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. The Fmoc group is removed (deprotected) in each cycle, allowing the next amino acid (also protected by an Fmoc group) to be added. The Dde group can be selectively removed under certain conditions without affecting the Fmoc group , allowing for side-chain modifications.
Result of Action
The use of this compound in peptide synthesis results in the precise assembly of amino acids into a peptide with the desired sequence . By protecting specific groups on the amino acids, it prevents side reactions and ensures the correct structure of the final product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Lys(Dde)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain amino group with the Dde group. The process begins with the attachment of the Fmoc group to the α-amino group of lysine using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The Dde group is then introduced to the ε-amino group of lysine using Dde-OH and a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) in the presence of 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, are employed to enhance yield and purity. Solid-phase peptide synthesis (SPPS) is often used in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-Lys(Dde)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF) and the Dde group using hydrazine in DMF.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC.
Common Reagents and Conditions
Deprotection: 20-25% piperidine in DMF for Fmoc removal; 2% hydrazine in DMF for Dde removal.
Coupling: HBTU or DIC in the presence of DIPEA for peptide bond formation.
Major Products
The primary products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-Lys(Dde)-OH but uses a tert-butyloxycarbonyl (Boc) group for side chain protection.
Fmoc-Lys(ivDde)-OH: Uses an ivDde group for side chain protection, which is orthogonal to the Fmoc group.
Uniqueness
This compound is unique due to the combination of Fmoc and Dde protecting groups, which provide orthogonal protection and allow for selective deprotection. This makes it particularly useful in the synthesis of complex peptides with multiple functional groups .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHSSQNORWQENF-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














